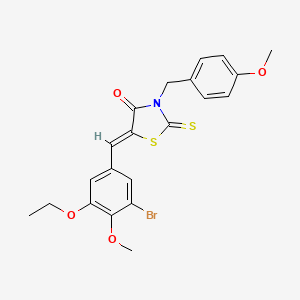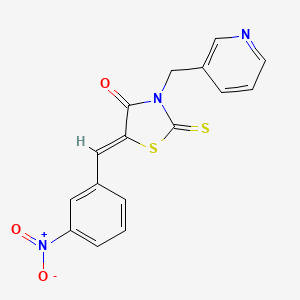![molecular formula C20H25BrN2 B3670045 N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B3670045.png)
N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidin-4-amine
Descripción general
Descripción
N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a bromophenyl group, and a methylpiperidin-4-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the benzyl group: This can be done through a nucleophilic substitution reaction where a benzyl halide reacts with the piperidine derivative.
Methylation: The final step involves the methylation of the amine group using a methylating agent like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine
- N-benzyl-1-[(2-bromophenyl)methyl]-N-methylpiperidin-4-amine
- N-benzyl-1-[(3-chlorophenyl)methyl]-N-methylpiperidin-4-amine
Uniqueness
N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidin-4-amine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its chemical reactivity and biological interactions. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
Propiedades
IUPAC Name |
N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2/c1-22(15-17-6-3-2-4-7-17)20-10-12-23(13-11-20)16-18-8-5-9-19(21)14-18/h2-9,14,20H,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPENXYMJUZLDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide](/img/structure/B3669984.png)
![N-(3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B3670008.png)
![(6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B3670015.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B3670023.png)
![N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B3670037.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B3670040.png)

![N-[(4-METHOXYPHENYL)METHYL]-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3670060.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)benzamide](/img/structure/B3670069.png)
![(2E)-3-(furan-2-yl)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide](/img/structure/B3670075.png)
![(4E)-4-[(2-ethoxyphenyl)methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one](/img/structure/B3670078.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3670085.png)
![(2E)-3-(furan-2-yl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide](/img/structure/B3670088.png)
